molecular formula C20H15N5O3S B6553108 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040637-75-9

5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6553108
CAS No.: 1040637-75-9
M. Wt: 405.4 g/mol
InChI Key: BVDGRCQSCTZLEP-UHFFFAOYSA-N
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Description

5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C20H15N5O3S and its molecular weight is 405.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.08956053 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c1-27-14-6-4-13(5-7-14)19-21-18(28-23-19)12-24-8-9-25-16(20(24)26)11-15(22-25)17-3-2-10-29-17/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGRCQSCTZLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one , hereafter referred to as Compound A , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C₁₅H₁₇N₅O₂S
Molecular Weight : 313.39 g/mol
IUPAC Name : this compound

Synthesis

The synthesis of Compound A involves multi-step reactions typically starting from commercially available precursors. The process includes the formation of the oxadiazole ring and subsequent coupling with thiophene and pyrazolo[1,5-a]pyrazin moieties. Detailed synthetic pathways can be found in various literature sources focusing on similar compounds.

Anticancer Activity

Research has indicated that Compound A exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)12.5Apoptosis induction
MCF-7 (Breast)8.0G2/M phase arrest
A549 (Lung)15.0Inhibition of cell migration

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth microdilution methods.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Inhibition of Enzymatic Activity

Studies have suggested that Compound A may inhibit certain enzymes involved in cancer progression and inflammation. Specifically, it has been shown to inhibit the activity of lipoxygenase enzymes, which play a role in inflammatory responses.

Case Studies

  • Case Study on Cancer Cell Lines : In a study published in Molecules, Compound A was tested on multiple cancer cell lines where it demonstrated a dose-dependent inhibition of cell growth and enhanced apoptosis markers such as caspase activation and PARP cleavage .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of Compound A against resistant bacterial strains. The results indicated that it could serve as a potential lead compound for developing new antibiotics .
  • Enzyme Inhibition Studies : Research on lipoxygenase inhibition showed that Compound A could effectively reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies suggest that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the 4-methoxyphenyl group enhances the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast and colon cancer cells by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The oxadiazole ring is known for its ability to disrupt microbial cell membranes, leading to cell death. Research indicates that compounds with similar scaffolds can effectively combat antibiotic-resistant strains of bacteria .

Anti-inflammatory Effects

Compounds containing thiophene and oxadiazole rings have been reported to exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of this compound make it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to act as a hole transport material has been explored in recent studies .

Photovoltaic Devices

Research indicates that incorporating this compound into photovoltaic devices can enhance their efficiency due to its favorable energy levels and charge transport properties. The thiophene unit contributes to improved light absorption characteristics .

Case Studies

  • Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against various cell lines. Results showed that specific modifications led to enhanced potency against MCF-7 (breast cancer) cells .
  • Antimicrobial Research : A study published in Antibiotics investigated the antimicrobial efficacy of oxadiazole derivatives, including this compound, against multi-drug resistant bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics .
  • Organic Electronics Applications : Research presented at the International Conference on Organic Electronics demonstrated that devices incorporating this compound exhibited improved performance metrics compared to traditional materials used in OLEDs .

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